molecular formula C15H14O4 B2720212 8-acetyl-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one CAS No. 951626-57-6

8-acetyl-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one

Cat. No.: B2720212
CAS No.: 951626-57-6
M. Wt: 258.273
InChI Key: BQUYQFDMAFNIJK-UHFFFAOYSA-N
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Description

Introduction to Cyclopenta[c]chromene Framework

Historical Development and Discovery of Cyclopenta[c]chromene Derivatives

The cyclopenta[c]chromene scaffold, a fused bicyclic system combining a benzene ring with a cyclopentane moiety and a pyran ring, has garnered attention since the mid-20th century. Early synthetic efforts focused on mimicking natural products, such as iridoids, which contain related structural motifs. The first synthetic routes to cyclopenta[c]chromenes involved Diels–Alder reactions, as seen in the 1999 work by researchers who utilized 6-dimethylaminofulvene and benzoquinones to achieve hetero [6+3] cycloadditions, yielding functionalized derivatives.

A pivotal advancement occurred in 2012 with the development of palladium-catalyzed tandem reactions between 2-alkynylphenols and 2-alkynylvinyl bromides, enabling efficient construction of cyclopenta[c]chromenes through triple-bond insertions. Subsequent innovations, such as one-pot multicomponent reactions, expanded access to diverse derivatives, including those with acetyl and methyl substituents. These synthetic breakthroughs underscored the scaffold’s versatility and its potential as a platform for drug discovery.

Position of 8-Acetyl-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one in Heterocyclic Chemistry

This compound occupies a unique niche within heterocyclic chemistry due to its intricate substitution pattern and stereoelectronic features. Its molecular formula, $$ \text{C}{14}\text{H}{14}\text{O}_4 $$, reflects a cyclopenta[c]chromene core modified by three key groups:

  • Acetyl (–COCH$$_3$$) at position 8
  • Hydroxyl (–OH) at position 7
  • Methyl (–CH$$_3$$) at position 6

These substituents influence the compound’s reactivity and interactions. For instance, the acetyl group enhances electrophilicity at the adjacent carbonyl, while the hydroxyl group facilitates hydrogen bonding, a critical feature for potential biological activity.

Table 1: Structural Comparison of Selected Cyclopenta[c]chromene Derivatives
Compound Name Substituents Molecular Formula Key Features
8-Acetyl-7-hydroxy-6-methyl derivative 8-Acetyl, 7-OH, 6-CH$$_3$$ C$${14}$$H$${14}$$O$$_4$$ Rigid bicyclic core, polar groups
7-Hydroxy-6-methyl derivative 7-OH, 6-CH$$_3$$ C$${12}$$H$${12}$$O$$_3$$ Simplified substitution pattern
8-Chloro-7-alkoxy derivative 8-Cl, 7-OCH$$2$$COC$$2$$H$$_5$$ C$${16}$$H$${15}$$ClO$$_4$$ Halogenated, branched alkoxy chain

This table highlights how substituent variation modulates physicochemical properties, enabling tailored applications in medicinal and materials chemistry.

Structural Significance Within Chromene-Based Natural Products

Chromenes, including cyclopenta[c]chromenes, are foundational to numerous natural products. For example, iridoids —a class of monoterpenoids—incorporate similar fused bicyclic systems and exhibit anti-inflammatory and neuroprotective activities. The 8-acetyl-7-hydroxy-6-methyl derivative’s structure parallels natural chromenes like baicalin (a flavonoid with antioxidant properties) and diosmin (used for vascular disorders), which share hydroxyl and alkyl substituents critical for bioactivity.

The cyclopenta[c]chromene core provides conformational rigidity, stabilizing interactions with biological targets. In the case of this compound, the acetyl and hydroxyl groups may mimic pharmacophores found in natural analogues, suggesting potential for enzyme inhibition or receptor modulation.

Relationship to Bioactive Natural Analogues

The structural motifs of this compound align with bioactive chromenes isolated from plants and microbes. For instance:

  • Crotin , a diterpenoid chromene from Croton tiglium, features a methyl-substituted chromene core and demonstrates antitumor activity.
  • Oxalicumones A–C , fungal metabolites with acetylated chromenes, exhibit antimicrobial properties.

The compound’s acetyl and methyl groups may enhance lipophilicity, aiding membrane permeability, while the hydroxyl group could mediate antioxidant effects via radical scavenging. Computational studies comparing its electrostatic potential to natural analogues could further elucidate its bioactive potential.

Properties

IUPAC Name

8-acetyl-7-hydroxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-7-13(17)11(8(2)16)6-12-9-4-3-5-10(9)15(18)19-14(7)12/h6,17H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUYQFDMAFNIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1O)C(=O)C)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-acetyl-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-acetyl-7-hydroxy-4-methylcoumarin with suitable reagents to introduce the cyclopenta ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can lead to alcohols or other reduced forms .

Scientific Research Applications

Anticancer Properties

Research indicates that 8-acetyl-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one exhibits significant anticancer activity.

Case Study: Anticancer Activity on MCF-7 Cells

  • Objective: Evaluate the effects on MCF-7 breast cancer cells.
  • Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
  • Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

  • Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
  • Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
  • Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

Research Findings:
Studies indicate that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 8-acetyl-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Physical Properties :

  • Density: 1.36 ± 0.1 g/cm³ (predicted)
  • Boiling Point: 497.7 ± 45.0 °C (predicted)
  • Acid Dissociation Constant (pKa): 9.42 ± 0.20 (predicted) .

Synthesis: Synthesized via acid-catalyzed cyclization of substituted resorcinol derivatives with ethyl aroylacetates, a method analogous to other chromenone derivatives .

Comparison with Structurally Similar Compounds

8-Acetyl-7-Hydroxy-4-Phenyl-2H-Chromen-2-One

  • Molecular Formula : C₁₇H₁₂O₅
  • Key Differences :
    • Substitution at position 4 (phenyl group instead of cyclopentane ring).
    • Lacks the fused cyclopentane ring, reducing steric hindrance and altering lipophilicity.
  • Bioactivity: Phenyl-substituted chromenones often exhibit enhanced antimicrobial activity due to increased aromatic interactions .

6-Methyl-7-[2-(4-Methylphenyl)-2-Oxoethoxy]-1H,2H,3H-Cyclopenta[c]Chromen-4-One

  • Molecular Formula : C₂₄H₂₂O₅ (estimated)
  • Key Differences: Additional 4-methylphenyl-2-oxoethoxy substituent at position 5.
  • Applications: Similar cyclopenta[c]chromenones are explored for receptor-agonist interactions due to their rigid, planar structures .

8-Chloro-7-[(4-Chlorophenyl)Methoxy]-1H,2H,3H,4H-Cyclopenta[c]Chromen-4-One

  • Molecular Formula : C₂₀H₁₅Cl₂O₃
  • Key Differences: Chlorine atoms at positions 8 and 4-chlorobenzyloxy group at position 6.
  • Properties : Chlorinated derivatives often show improved metabolic stability but reduced solubility .

8-Acetyl-6-Hydroxy-7-Methoxycoumarin

  • Molecular Formula : C₁₂H₁₀O₅
  • Key Differences :
    • Methoxy group at position 7 (vs. hydroxy in the target compound).
    • Simpler coumarin backbone without a fused cyclopentane ring.
  • Bioactivity : Methoxy groups in coumarins enhance fluorescence properties but may reduce antioxidant activity compared to hydroxy-substituted analogs .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa Boiling Point (°C)
8-Acetyl-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one C₁₅H₁₄O₄ 258.27 8-acetyl, 7-hydroxy, 6-methyl 9.42 497.7
8-Acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one C₁₇H₁₂O₅ 296.28 4-phenyl, 8-acetyl, 7-hydroxy ~8.5* 520-540*
6-Methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-cyclopenta[c]chromen-4-one C₂₄H₂₂O₅ 390.43 6-methyl, 7-(4-methylphenyl-2-oxoethoxy) N/A N/A
8-Chloro-7-[(4-chlorophenyl)methoxy]-cyclopenta[c]chromen-4-one C₂₀H₁₅Cl₂O₃ 389.24 8-chloro, 7-(4-chlorobenzyloxy) ~7.8* 550-570*
8-Acetyl-6-hydroxy-7-methoxycoumarin C₁₂H₁₀O₅ 234.21 8-acetyl, 6-hydroxy, 7-methoxy 9.0 480-500

*Predicted or estimated values based on structural analogs.

Biological Activity

8-Acetyl-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a polycyclic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound is characterized by its unique cyclopenta[c]chromene structure, which contributes to its biological properties. The presence of acetyl and hydroxy groups enhances its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of chromen-based compounds exhibit significant antioxidant properties. For instance, a study highlighted that certain coumarin derivatives demonstrated potent antioxidant activity with IC50 values as low as 2.07 μM. This suggests that compounds similar to this compound may also possess strong antioxidant capabilities .

Anticancer Properties

Numerous studies have explored the anticancer potential of coumarin derivatives. For example:

  • A derivative of 8-acetyl-7-hydroxy-4-methylcoumarin showed significant cytotoxicity against various cancer cell lines, indicating that structural modifications could enhance its efficacy against tumors .
  • The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated. It has been shown to exhibit protective effects against oxidative stress-induced neuronal damage. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups in its structure facilitate the scavenging of free radicals.
  • Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Gene Regulation : The compound may modulate the expression of genes associated with cell survival and apoptosis.

Case Studies

Several case studies have provided insights into the therapeutic applications of this compound:

  • Study on Antioxidant Activity : A comparative analysis revealed that derivatives with similar structural motifs exhibited varying degrees of antioxidant activity, suggesting a structure-activity relationship that can guide future drug design .
CompoundIC50 (μM)
8-Acetyl Derivative2.07
Other Coumarin Derivatives2.25 - 2.35
  • Cancer Cell Line Studies : In vitro studies demonstrated that specific modifications to the chromene structure could enhance cytotoxicity against breast and colon cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for 8-acetyl-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via Mannich reactions or cyclization of pre-functionalized chromenone precursors. For example, describes a Mannich reaction using formaldehyde and dimethylamine in ethanol to introduce aminoalkyl groups to chromenone scaffolds. Yield optimization involves:
  • Temperature control (reflux conditions, ~80°C).
  • Azeotropic removal of water using Dean-Stark apparatus to shift equilibrium.
  • Recrystallization from ethyl acetate for purification .
  • Monitoring reaction progress via TLC or HPLC to minimize side products.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign acetyl (δ ~2.1–2.3 ppm) and hydroxyl protons (δ ~10–12 ppm) while accounting for coupling patterns in the cyclopenta ring ().
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and hydroxyl groups (broad peaks ~3200–3500 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry and confirm cyclopenta ring conformation (e.g., envelope vs. planar) as demonstrated in and for analogous chromenones .

Q. How can researchers screen the biological activity of this compound, particularly its cytotoxicity or enzyme inhibition potential?

  • Methodological Answer :
  • In vitro cytotoxicity assays : Use MTT or SRB tests on cancer cell lines (e.g., IC50 determination), as described in for coumarin derivatives .
  • Enzyme inhibition : Target kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates. Adjust substituents (e.g., acetyl groups) to modulate binding affinity () .

Advanced Research Questions

Q. How can contradictory data on bioactivity (e.g., conflicting IC50 values across studies) be resolved?

  • Methodological Answer :
  • Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.
  • Structural analogs comparison : Compare with derivatives in and to identify substituent-dependent trends (e.g., hydroxyl vs. methoxy groups altering solubility or target interactions) .
  • Molecular docking : Validate binding modes using crystallographic data from or 17 to explain potency variations .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this chromenone derivative?

  • Methodological Answer :
  • Systematic substituent variation : Modify the acetyl group (e.g., replace with carboxy or alkyl chains) and compare bioactivity () .
  • Quantum chemical calculations : Use DFT to predict electronic effects of substituents on reactivity (e.g., HOMO-LUMO gaps influencing electron transfer in redox-active assays) .
  • Pharmacophore modeling : Map functional groups critical for binding using crystallographic data () .

Q. How can computational methods aid in predicting the metabolic stability of this compound?

  • Methodological Answer :
  • In silico ADME prediction : Tools like SwissADME assess cytochrome P450 metabolism sites (e.g., acetyl group hydrolysis).
  • MD simulations : Model interactions with liver microsomal enzymes (e.g., CYP3A4) to identify vulnerable positions for hydroxylation or demethylation () .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2O2) conditions. Monitor degradation via HPLC-MS () .
  • Thermal analysis : Use DSC/TGA to determine melting points and decomposition profiles () .

Q. How can reaction mechanisms for cyclopenta ring formation be elucidated?

  • Methodological Answer :
  • Isotopic labeling : Introduce deuterium at methyl or acetyl positions to track intermediates via LC-MS () .
  • Kinetic studies : Measure rate constants under varying temperatures to propose stepwise vs. concerted mechanisms () .

Q. What strategies enable enantioselective synthesis of this compound?

  • Methodological Answer :
  • Chiral auxiliaries : Use Evans oxazolidinones or tert-butyl sulfinamide to control stereochemistry during cyclization () .
  • Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP complexes) () .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for similar chromenones?

  • Methodological Answer :
  • Solvent standardization : Compare shifts in deuterated DMSO vs. CDCl3 ().
  • Paramagnetic effects : Check for trace metal impurities (e.g., Fe³⁺) causing peak broadening () .
  • Cross-validate with X-ray data : Correlate crystallographic bond lengths with NMR coupling constants () .

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